molecular formula C10H12N4 B1416496 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline CAS No. 1114823-89-0

2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline

Cat. No. B1416496
M. Wt: 188.23 g/mol
InChI Key: JOBGOFDIZLJIDU-UHFFFAOYSA-N
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Description

2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline, also known as 4-ethyl-4H-1,2,4-triazol-3-amine, is an organic compound that is used in a variety of scientific research applications. It is a colorless to pale yellow liquid with a pungent odor. This compound has been studied for its potential use in medicinal applications, as well as its potential use in laboratory experiments.

Scientific Research Applications

Synthesis and Spectroscopic Properties

  • Azo Dyes Derived from 1,2,4-Triazole : The synthesis of new 1,2,4-triazole colorants from 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives showcases the potential of triazole derivatives in the field of dye chemistry. These azo dyes exhibit unique tautomerism influenced by substituents at the para position of the aniline component, as observed in their NMR spectra. Such compounds are characterized using various spectroscopic techniques, indicating their utility in developing novel colorants (Al-Sheikh, Medrasi, Sadek, & Mekheimer, 2014).

Novel 1,2,4-Triazole Derivatives Synthesis

  • Synthesis of Triazole Salts : Methylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol followed by reaction with various components led to the creation of new 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-ium hydrosulfides. This process demonstrates the versatility of 1,2,4-triazole derivatives in synthesizing diverse chemical structures (Nikpour & Motamedi, 2015).

Synthesis of 1-Substituted 3-Amino-1H-1,2,4-Triazoles

  • General Method for Synthesis : A method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles using ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate and anilines or amines is significant. It highlights the synthetic versatility of 1,2,4-triazole derivatives, leading to compounds with potential applications in various scientific fields (Shen & Zhang, 2015).

Potential Biological Applications

  • Cancer Cell Migration and Growth Inhibition : Compounds derived from 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione showed promising results in inhibiting cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. This research underlines the potential medicinal applications of 1,2,4-triazole derivatives in cancer treatment (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).

Ruthenium-Catalyzed Intermolecular C–H Amidation

  • 2-(2H-1,2,3-Triazole-2-yl)aniline Derivatives Synthesis : The synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives through ruthenium-catalyzed intermolecular C–H amidation highlights an environmentally friendly protocol for C–N bond formation. This study reveals the chemical versatility and potential environmental benefits of using 1,2,4-triazole derivatives in organic synthesis (Wang, Zhang, Li, Jiang, Su, Zhan, Hai, Chen, & Wu, 2016).

properties

IUPAC Name

2-(4-ethyl-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-14-7-12-13-10(14)8-5-3-4-6-9(8)11/h3-7H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBGOFDIZLJIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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